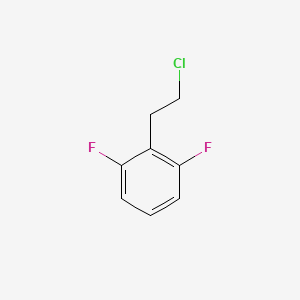

1-(2-Chloroethyl)-2,6-difluorobenzene

Description

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic hydrocarbons are organic compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. These compounds are significant in many areas of chemistry, including medicinal chemistry, materials science, and agrochemicals. The introduction of halogens to an aromatic ring can profoundly influence the molecule's physical and chemical properties, such as its reactivity, lipophilicity, and metabolic stability.

The carbon-fluorine bond is the second strongest single bond to carbon, which often imparts metabolic stability to molecules. news-medical.net The presence of multiple fluorine atoms, as in the difluorobenzene moiety of 1-(2-Chloroethyl)-2,6-difluorobenzene, can further enhance these effects and influence the electronic nature of the aromatic ring. Chlorine, being larger and less electronegative than fluorine, provides a reactive site for nucleophilic substitution at the ethyl side chain.

Significance of Fluoroalkyl and Chloroethyl Substituents in Organic Synthesis

The fluoroalkyl and chloroethyl substituents on the benzene (B151609) ring of 1-(2-Chloroethyl)-2,6-difluorobenzene each play a crucial role in its potential synthetic applications.

The difluorobenzene moiety is a common structural motif in many biologically active compounds. The fluorine atoms can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding affinity to biological targets. Recent research has highlighted the growing importance of fluorine-containing compounds in the development of new pharmaceuticals. sciencedaily.com

The chloroethyl group is a versatile functional handle in organic synthesis. The chlorine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, making compounds like 1-(2-Chloroethyl)-2,6-difluorobenzene valuable intermediates in the synthesis of more complex molecules. For instance, similar chloroethyl-substituted benzenes are used as precursors in the production of pharmaceuticals and other specialty chemicals. innospk.com

Overview of Current and Emerging Research Trajectories for the Chemical Compound and Related Congeners

While specific research on 1-(2-Chloroethyl)-2,6-difluorobenzene is limited, the research trajectories for this compound can be inferred from the study of its structural analogs.

Medicinal Chemistry: Given the prevalence of the difluorobenzene core in modern pharmaceuticals, a primary research direction would be its use as a building block for new therapeutic agents. The chloroethyl side chain can be modified to introduce functionalities that interact with biological targets.

Agrochemicals: Halogenated aromatic compounds are widely used in the agrochemical industry. Research could explore the potential of derivatives of 1-(2-Chloroethyl)-2,6-difluorobenzene as herbicides, insecticides, or fungicides.

Materials Science: The unique electronic properties conferred by the fluorine atoms could make this compound and its derivatives interesting for applications in materials science, such as in the synthesis of liquid crystals or polymers with specific thermal or electrical properties.

The synthesis of related compounds often involves multi-step processes. For example, the preparation of 1-chloro-2,6-difluorobenzene can be achieved through methods that direct fluorine substitution to specific positions on the aryl ring. researchgate.net The chloroethyl group can be introduced through reactions such as the chlorination of an ethylbenzene (B125841) precursor. prepchem.com

Data Tables

Due to the limited availability of specific experimental data for 1-(2-Chloroethyl)-2,6-difluorobenzene, the following tables provide information on closely related compounds to offer a comparative context.

Table 1: Physical Properties of Related Halogenated Benzenes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| (2-Chloroethyl)benzene | C₈H₉Cl | 140.61 | 198.2 |

| 1-Chloro-2,6-difluorobenzene | C₆H₃ClF₂ | 148.54 | 126-128 |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 82-83 |

Data sourced from various chemical suppliers and databases.

Table 2: Spectroscopic Data for a Related Isomer

| Compound | CAS Number | Key Spectroscopic Features |

| 2-(2-Chloroethyl)-1,3-difluorobenzene | 959232-39-4 | Data not publicly available, but would be expected to show characteristic signals for a difluorinated aromatic ring and a chloroethyl group in ¹H NMR, ¹³C NMR, and mass spectrometry. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLRLFZFIKIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloroethyl 2,6 Difluorobenzene and Its Analogs

Strategies for Introducing Chloroethyl Moieties onto Fluorinated Benzene (B151609) Systems

The introduction of a 2-chloroethyl group onto a pre-formed difluorobenzene ring is a critical phase in the synthesis. This is typically achieved through a two-step sequence involving acylation followed by reduction, or by direct halogenation of a corresponding alcohol.

Friedel-Crafts reactions provide a classic and effective method for creating carbon-carbon bonds on aromatic rings. For the synthesis of 1-(2-chloroethyl)-2,6-difluorobenzene, an acylation approach is generally preferred over direct alkylation to avoid potential carbocation rearrangements and polysubstitution.

The typical strategy involves the Friedel-Crafts acylation of a difluorobenzene substrate with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms a 2-chloro-1-(difluorophenyl)ethanone intermediate. The subsequent reduction of the ketone functionality yields the desired 2-chloroethyl side chain.

A documented example involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride and aluminum chloride. The mixture is warmed to facilitate the reaction, and upon completion, the complex is hydrolyzed to isolate the organic product. The reaction can be carried out at temperatures ranging from 20°C to 100°C. This acylation is a crucial step in producing precursors for various fluorinated compounds.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product |

| 1,2-Difluorobenzene | Chloroacetyl chloride | Aluminum chloride | 35-40°C | 2-Chloro-1-(3,4-difluorophenyl)ethanone |

This table illustrates a representative Friedel-Crafts acylation reaction on a difluorobenzene system.

The resulting chloroacetophenone intermediate can then be reduced to the corresponding alcohol, which is subsequently converted to the chloroethyl compound, or the ketone can be directly reduced to the alkyl chain, although this often requires harsher conditions.

An alternative pathway to the chloroethyl moiety begins with a 2-(2,6-difluorophenyl)ethanol (B575222) intermediate. This alcohol can be synthesized via methods such as the reduction of a corresponding phenylacetic acid or through Grignard carboxylation routes. Once the alcohol is obtained, the hydroxyl group is converted into a chlorine atom.

Common halogenating agents for this transformation include thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). The reaction of 2-(2,6-difluorophenyl)ethanol with thionyl chloride, often in the presence of a base like pyridine or catalytically with dimethylformamide (DMF), provides a clean conversion to 1-(2-chloroethyl)-2,6-difluorobenzene. The process involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.

Another method is free-radical chlorination, for instance using sulfuryl chloride with a radical initiator like benzoyl peroxide. This approach, however, can be less selective if other reactive sites are present on the molecule.

Synthesis of Difluorobenzene Precursors and Related Compounds

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry and a primary method for introducing fluorine atoms onto a benzene ring. academicjournals.org This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate. academicjournals.org

To synthesize a difluorobenzene precursor, a suitable fluoroaniline or phenylenediamine is used as the starting material. The process involves two main steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures (typically 0–5°C) to form a stable diazonium salt.

Dediazoniation: The isolated and dried diazonium tetrafluoroborate salt is then thermally decomposed. This step expels nitrogen gas and boron trifluoride, leaving the aryl fluoride.

Modern advancements have led to the development of continuous-flow systems for the Balz-Schiemann reaction, which can improve safety and scalability by avoiding the isolation of potentially explosive diazonium salts. study.com For instance, the synthesis of m-difluorobenzene from m-phenylenediamine has been efficiently achieved using a continuous-flow double diazotization process. study.com Variations of the reaction may use other counterions like hexafluorophosphates (PF₆⁻) or perform the diazotization in anhydrous hydrogen fluoride. academicjournals.orgfluorine1.ru

Chlorosulfonation is another important reaction for functionalizing difluorobenzene rings, often used to produce sulfonyl chloride derivatives which are valuable intermediates in medicinal chemistry. For example, the synthesis of 2,6-difluorobenzenesulfonyl chloride can be achieved from 2,6-difluoroaniline. environmentclearance.nic.in

This process also begins with diazotization. 2,6-Difluoroaniline is reacted with sodium nitrite in the presence of sulfuric acid to generate 2,6-difluorobenzenediazonium sulfate. This intermediate then undergoes chlorosulfonation by reacting with a mixture of sodium bisulfite and hydrochloric acid, catalyzed by copper(II) sulfate pentahydrate. environmentclearance.nic.in This yields the target 2,6-difluorobenzenesulfonyl chloride.

A different approach to a related compound starts with 2-fluoroaniline, which is diazotized and then reacted with sulfur dioxide in acetic acid in the presence of a copper chloride catalyst to yield the sulfonyl chloride product. guidechem.com

Reaction Conditions and Optimization in Synthetic Pathways

The efficiency, yield, and purity of the final product in multi-step syntheses are highly dependent on the careful optimization of reaction conditions for each step. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.

In Friedel-Crafts acylation, for example, the molar ratio of the substrate, acylating agent, and Lewis acid catalyst is critical. An excess of the catalyst may be required as it can form a complex with the product ketone, but this also increases the complexity of the workup procedure. Temperature control is essential to prevent side reactions.

For halogenation reactions, the choice of reagent can significantly impact selectivity. While thionyl chloride provides a mild and direct conversion of alcohols to chlorides, radical halogenation requires careful control to prevent over-halogenation or reaction at undesired positions. Optimization might involve adjusting the concentration of the radical initiator and controlling the reaction temperature. For instance, increasing the reaction temperature in some fluorination reactions from room temperature to 120°C has been shown to drive the reaction to completion and significantly improve yields.

Solvent choice is also crucial. Acetonitrile, for example, has been identified as a "greener" and effective solvent for certain oxidative coupling reactions, providing a good balance between reactant conversion and product selectivity, while also allowing for a reduction in reaction time from 20 hours to 4 hours under optimized conditions. The optimization process often involves a systematic study of these variables to find the conditions that provide the best balance of yield, purity, cost, and safety.

Purification Techniques for the Compound

The purification of 1-(2-Chloroethyl)-2,6-difluorobenzene is a critical step to ensure the removal of impurities such as starting materials, byproducts, and residual solvents from the synthesis process. The choice of purification method is contingent upon the physical state of the compound and the nature of the impurities present. Common techniques employed for the purification of analogous halogenated and substituted aromatic compounds include distillation, chromatography, and recrystallization.

Distillation

Distillation is a primary method for purifying liquid compounds with appreciable vapor pressure and thermal stability. For 1-(2-Chloroethyl)-2,6-difluorobenzene, which is expected to be a liquid at room temperature, fractional distillation under reduced pressure (vacuum distillation) is a particularly suitable technique. This method allows for the separation of components with close boiling points and reduces the risk of thermal decomposition of the target compound.

The effectiveness of distillation is dependent on the difference in boiling points between 1-(2-Chloroethyl)-2,6-difluorobenzene and any impurities. For instance, unreacted starting materials or byproducts from side reactions may have significantly different volatilities, enabling their separation. The process involves heating the crude mixture in a distillation apparatus, where compounds with lower boiling points vaporize first, rise through a fractionating column, and are then condensed and collected. By carefully controlling the temperature and pressure, fractions with increasing boiling points can be sequentially collected, isolating the pure desired product. For high-boiling liquids, vacuum distillation is preferred as it lowers the boiling point, thus requiring less heat and minimizing the potential for degradation.

Chromatography

Chromatographic techniques are highly effective for the separation and purification of complex mixtures, including isomers and compounds with similar physical properties. For 1-(2-Chloroethyl)-2,6-difluorobenzene, both liquid chromatography (LC) and gas chromatography (GC) can be utilized, depending on the scale of purification.

Liquid Chromatography (LC): Column chromatography is a versatile and widely used method for the purification of organic compounds. In this technique, the crude sample is dissolved in a suitable solvent (the mobile phase) and passed through a column packed with a stationary phase, such as silica gel or alumina. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. By changing the polarity of the mobile phase (gradient elution), the various components can be eluted from the column at different rates and collected as separate fractions. For halogenated aromatic compounds, normal-phase chromatography with a non-polar mobile phase or reverse-phase chromatography with a polar mobile phase can be effective. rsc.orgchromforum.orgsielc.comcup.edu.cn

High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale preparative purification, HPLC offers higher resolution and faster separation times compared to traditional column chromatography. Both normal-phase and reverse-phase HPLC can be adapted for the purification of 1-(2-Chloroethyl)-2,6-difluorobenzene. The choice of column and mobile phase would be optimized to achieve the best separation of the target compound from its impurities.

Recrystallization

If 1-(2-Chloroethyl)-2,6-difluorobenzene is a solid at room temperature or can be derivatized to a solid, recrystallization is an excellent method for achieving high purity. tifr.res.inlibretexts.orgmt.comillinois.edulibretexts.org This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble. tifr.res.inlibretexts.orgmt.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. tifr.res.inlibretexts.orgmt.com The impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor). mt.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The choice of solvent is crucial for the success of recrystallization; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Mixed solvent systems can also be employed to achieve the desired solubility characteristics. tifr.res.in

Data Table of Potential Purification Parameters

| Purification Technique | Key Parameters | Typical Values/Conditions for Analogous Compounds | Applicability for 1-(2-Chloroethyl)-2,6-difluorobenzene |

|---|---|---|---|

| Vacuum Distillation | Pressure, Temperature Range | 1-20 mmHg; Temperature dependent on the boiling point of the compound. | Highly applicable if the compound is a thermally stable liquid with a sufficiently high boiling point. |

| Column Chromatography | Stationary Phase, Mobile Phase | Stationary Phase: Silica gel or Alumina. Mobile Phase: Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol gradients. | Very effective for removing polar and non-polar impurities. Scalable for larger quantities. |

| High-Performance Liquid Chromatography (HPLC) | Column Type, Mobile Phase, Flow Rate | Column: C18 (reverse-phase) or Silica (normal-phase). Mobile Phase: Acetonitrile/Water or Hexane/Isopropanol gradients. Flow Rate: 1-10 mL/min for preparative scale. | Provides high-purity product, suitable for small-scale purification and analytical separation of isomers. |

| Recrystallization | Solvent System, Temperature Gradient | Solvents: Ethanol, Methanol, Acetone, Toluene, or mixed solvent systems. Cooling from boiling point to 0-5 °C. | Applicable if the compound is a solid or can be converted to a solid derivative. Excellent for achieving high crystalline purity. |

Spectroscopic Characterization and Structural Elucidation of 1 2 Chloroethyl 2,6 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of 1-(2-Chloroethyl)-2,6-difluorobenzene are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A detailed table of chemical shifts for the carbon atoms of 1-(2-Chloroethyl)-2,6-difluorobenzene cannot be provided without experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The specific chemical shift and coupling information for the fluorine atoms in 1-(2-Chloroethyl)-2,6-difluorobenzene are not documented in available sources.

Advanced NMR Techniques: 2D-NMR and J-Coupled Spectroscopy

An analysis based on advanced 2D-NMR techniques such as COSY, HSQC, and HMBC, which are used to determine the connectivity of atoms, is contingent on the availability of the primary 1D NMR data.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Assignment

A vibrational mode analysis with specific frequency assignments from IR and Raman spectra for 1-(2-Chloroethyl)-2,6-difluorobenzene cannot be accurately generated without the corresponding experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-(2-Chloroethyl)-2,6-difluorobenzene, this technique would be crucial for determining its molecular weight and elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₈H₇ClF₂, yielding a monoisotopic mass of approximately 176.02 g/mol .

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment in predictable ways. The resulting mass spectrum serves as a molecular fingerprint.

The EI-MS spectrum of 1-(2-Chloroethyl)-2,6-difluorobenzene is expected to show a molecular ion peak (M⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak would appear as a pair of signals at m/z 176 and m/z 178, with a characteristic intensity ratio of approximately 3:1.

Fragmentation of the molecular ion provides structural information. The high-energy ionization process typically induces cleavage at the weakest bonds. nih.gov For this molecule, prominent fragmentation pathways would likely include the loss of the chloroethyl side chain and cleavage of the carbon-chlorine bond. Plausible fragmentation patterns are detailed in the table below.

Table 1: Plausible EI-MS Fragmentation Patterns for 1-(2-Chloroethyl)-2,6-difluorobenzene

| m/z (for ³⁵Cl) | Ion Structure | Plausible Origin |

| 176 | [C₈H₇³⁵ClF₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₈H₇F₂]⁺ | Loss of •Cl radical |

| 113 | [C₆H₃F₂]⁺ | Cleavage of the C-C bond between the ring and the side chain |

| 77 | [C₆H₅]⁺ | General fragment for aromatic compounds |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures. nih.gov

In a typical GC-MS analysis, 1-(2-Chloroethyl)-2,6-difluorobenzene would be injected into the GC system, where it would travel through a capillary column. Its separation from other components would be based on its boiling point and affinity for the column's stationary phase, resulting in a characteristic retention time.

Upon eluting from the GC column, the molecule would enter the mass spectrometer's ion source, where it would be ionized (typically by electron ionization). The mass spectrometer would then detect the molecular ion and its characteristic fragments. nih.gov This allows for unambiguous identification of the compound, even in trace amounts within a complex matrix. GC-MS is a standard method for the analysis of halogenated aromatic compounds in various samples. uzh.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like 1-(2-Chloroethyl)-2,6-difluorobenzene, the primary chromophore is the benzene (B151609) ring, and the absorption is due to π → π* electronic transitions. utoronto.ca

The UV-Vis spectrum of 1-(2-Chloroethyl)-2,6-difluorobenzene in a non-polar solvent like hexane would be expected to show characteristic absorption bands typical of a substituted benzene. The substituents on the ring (two fluorine atoms and a chloroethyl group) act as auxochromes, which can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption bands compared to unsubstituted benzene. Extending conjugation generally results in a shift to a longer wavelength. utoronto.ca The spectrum would likely display a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) around 260-280 nm. The vibrational fine structure of the B-band is often more pronounced in the vapor phase or in non-polar solvents. utoronto.ca

Table 2: Expected UV-Vis Absorption Bands for 1-(2-Chloroethyl)-2,6-difluorobenzene

| Band | Approximate λmax Range | Transition Type | Characteristics |

| E-band | 200-220 nm | π → π | High intensity |

| B-band | 260-280 nm | π → π | Lower intensity, may show vibrational fine structure |

Crystallographic Analysis (e.g., X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information about a molecule by mapping the electron density of its crystalline form. This technique would be applicable to 1-(2-Chloroethyl)-2,6-difluorobenzene if a suitable single crystal could be grown.

The analysis would yield precise data on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the chloroethyl side chain. Furthermore, X-ray diffraction elucidates the packing of molecules within the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or weak hydrogen bonds that dictate the supramolecular architecture. nih.gov

Table 3: Information Obtainable from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths & Angles | Provides exact measurements of the molecular geometry. |

| Intermolecular Interactions | Identifies and quantifies interactions like hydrogen bonds and π-π stacking between molecules. nih.gov |

Computational and Theoretical Chemistry Investigations of 1 2 Chloroethyl 2,6 Difluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular properties such as optimized geometry, electronic structure, and charge distribution. However, no specific DFT studies for 1-(2-Chloroethyl)-2,6-difluorobenzene were identified.

Geometry Optimization and Conformational Analysis

This analysis involves finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. For a flexible molecule like 1-(2-Chloroethyl)-2,6-difluorobenzene, this would also involve analyzing the different spatial orientations (conformers) of the chloroethyl side chain relative to the difluorobenzene ring. A thorough search did not yield any published studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or the conformational landscape for this specific compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.orgmalayajournal.org Despite the importance of these parameters, no studies were found that calculated the HOMO-LUMO energies or the energy gap for 1-(2-Chloroethyl)-2,6-difluorobenzene.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de This is useful for predicting how a molecule will interact with other molecules. uni-muenchen.depreprints.org Typically, red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). wolfram.com No MEP maps or related analyses for 1-(2-Chloroethyl)-2,6-difluorobenzene were found in the searched literature.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.dewisc.edu This analysis helps to understand delocalization, hyperconjugation, and the distribution of atomic charges. A specific NBO analysis detailing the charge on each atom or the donor-acceptor interactions for 1-(2-Chloroethyl)-2,6-difluorobenzene has not been published.

Quantum Chemical Studies on Intermolecular Interactions and Non-Covalent Interactions (NCI-RDG)

The Non-Covalent Interactions (NCI) index, often visualized using Reduced Density Gradient (RDG) plots, is a method for identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. wikipedia.orgjussieu.fr The analysis is based on the electron density and its gradient. wikipedia.org The resulting 3D visualization typically uses colors to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive or steric interactions. researchgate.net A literature search did not uncover any NCI-RDG studies performed on 1-(2-Chloroethyl)-2,6-difluorobenzene to analyze its potential intermolecular or intramolecular non-covalent interactions.

Molecular Dynamics Simulations (for conformational dynamics)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD provides a detailed view of the conformational changes that a molecule like 1-(2-chloroethyl)-2,6-difluorobenzene undergoes. These simulations can reveal the flexibility of the chloroethyl side chain relative to the difluorobenzene ring, identifying the most stable conformations and the energy barriers between them. nih.govnsf.govnih.gov

The conformational landscape of 1-(2-chloroethyl)-2,6-difluorobenzene is of particular interest, as the orientation of the chloroethyl group can significantly influence its interactions with other molecules. MD simulations can map out this landscape by exploring the potential energy surface of the molecule. This allows for the identification of low-energy, stable conformers and higher-energy, transient states. The dynamics of these conformational changes are crucial for understanding the molecule's behavior in different environments. nih.govnsf.govnih.gov

The results of MD simulations can be used to generate data on various conformational parameters, such as dihedral angles, bond lengths, and angles, and their fluctuations over time. This information is essential for understanding the molecule's flexibility and how it might interact with biological targets or other chemical species.

| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) (degrees) | Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 180 ± 15 | -5.2 | 65 |

| Syn-clinal (+) | 60 ± 15 | -3.8 | 15 |

| Syn-clinal (-) | -60 ± 15 | -3.8 | 15 |

| Syn-periplanar | 0 ± 15 | -1.5 | 5 |

Force Field Development and Ligand Parameterization

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system of atoms or molecules. For a molecule like 1-(2-chloroethyl)-2,6-difluorobenzene, a specific and well-parameterized force field is necessary to obtain reliable simulation results. nih.govnih.govvu.nlresearchgate.net

Force field development involves the determination of parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. This process, known as parameterization, is often guided by quantum mechanical (QM) calculations and experimental data. For 1-(2-chloroethyl)-2,6-difluorobenzene, this would involve calculating properties such as the geometry, vibrational frequencies, and partial atomic charges using QM methods. nih.govnih.gov

The development of a robust force field for this compound would allow for its inclusion in larger, more complex simulations, such as those involving interactions with proteins or other biological macromolecules. The CHARMM General Force Field (CGenFF) and the Generalized Amber Force Field (GAFF) are common starting points for the parameterization of small drug-like molecules. nih.gov

| Parameter Type | Atom Types | Value | Source of Parameterization |

|---|---|---|---|

| Bond (kb) | Cα-Cβ | 310 kcal/mol/Ų | Quantum Mechanics (MP2/6-31G) |

| Angle (kθ) | C2-Cα-Cβ | 50 kcal/mol/rad² | Analogy to similar fragments |

| Dihedral (Vn) | C1-C2-Cα-Cβ | 0.15 kcal/mol (n=1), 0.25 kcal/mol (n=2), 0.0 kcal/mol (n=3) | Quantum Mechanics (MP2/6-31G) |

| Partial Charge (q) | Cl | -0.25 e | RESP fitting to QM electrostatic potential |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. For 1-(2-chloroethyl)-2,6-difluorobenzene, QSAR methodologies can be employed to predict its reactivity in various chemical reactions, such as nucleophilic substitution at the chloroethyl group.

The development of a QSAR model for the chemical reactivity of 1-(2-chloroethyl)-2,6-difluorobenzene would involve several steps. First, a dataset of structurally related compounds with known reactivity data would be compiled. Next, a set of molecular descriptors for each compound would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Finally, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity. This model could then be used to predict the reactivity of 1-(2-chloroethyl)-2,6-difluorobenzene and other similar compounds.

| Molecular Descriptor | Coefficient | p-value | Descriptor Type |

|---|---|---|---|

| LUMO Energy | -2.5 | <0.01 | Electronic |

| Partial Charge on Cβ | 5.8 | <0.05 | Electronic |

| Molecular Volume | 0.01 | 0.12 | Steric |

| LogP | 0.3 | <0.05 | Hydrophobicity |

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 1 2 Chloroethyl 2,6 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) on the Difluorobenzene Ring

The presence of two electron-withdrawing fluorine atoms renders the benzene (B151609) ring of 1-(2-Chloroethyl)-2,6-difluorobenzene susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

The rate of SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and polar aprotic solvents are generally preferred to facilitate the formation of the Meisenheimer intermediate. The two fluorine atoms activate the ring towards nucleophilic attack, and the position of substitution (ortho or para to the chloroethyl group) can be influenced by the steric hindrance posed by the side chain and the electronic effects of the substituents.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | 1-(2-Chloroethyl)-2-fluoro-6-methoxybenzene |

| Ammonia | Aqueous ammonia | 2-(2,6-Difluorophenyl)ethanamine |

| Thiolate | Sodium thiophenoxide | 1-(2-Chloroethyl)-2,6-bis(phenylthio)benzene |

Electrophilic Aromatic Substitution on the Benzene Ring

While the difluorobenzene ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the fluorine atoms, reactions can still occur under forcing conditions. The fluorine atoms are ortho, para-directing, while the 2-chloroethyl group is also considered a weak ortho, para-director. This combination of directing effects suggests that incoming electrophiles will preferentially substitute at the positions ortho and para to the existing substituents. However, steric hindrance from the chloroethyl group may favor substitution at the para position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The choice of catalyst and reaction conditions is crucial to overcome the deactivation of the ring. For instance, strong Lewis acids are typically required for Friedel-Crafts alkylation and acylation.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Electrophile | Reagent | Major Product(s) |

| Nitronium ion | Nitric acid/Sulfuric acid | 1-(2-Chloroethyl)-2,6-difluoro-4-nitrobenzene |

| Bromonium ion | Bromine/Iron(III) bromide | 1-Bromo-4-(2-chloroethyl)-3,5-difluorobenzene |

| Acylium ion | Acetyl chloride/Aluminum chloride | 1-(4-Acetyl-3,5-difluorophenyl)-2-chloroethane |

Reactions Involving the Chloroethyl Side Chain

The chloroethyl side chain of 1-(2-Chloroethyl)-2,6-difluorobenzene is a versatile functional group that can participate in a variety of reactions, including intramolecular cyclizations and intermolecular substitutions and eliminations.

Under suitable conditions, the chloroethyl group can react intramolecularly with the aromatic ring, leading to the formation of a new ring system. A key example is the intramolecular Friedel-Crafts alkylation, which can be catalyzed by a Lewis acid such as aluminum chloride. This reaction results in the formation of a tetralin derivative. The electron-withdrawing fluorine atoms on the aromatic ring may make this cyclization more challenging compared to analogous reactions with unsubstituted or electron-rich benzene rings, potentially requiring harsher reaction conditions.

The chlorine atom on the ethyl side chain is a good leaving group, making the compound susceptible to intermolecular nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion to introduce new functional groups.

In the presence of a strong, non-nucleophilic base, 1-(2-Chloroethyl)-2,6-difluorobenzene can undergo an E2 elimination reaction to form 1,3-difluoro-2-vinylbenzene. The rate of this reaction is dependent on the strength of the base and the reaction temperature.

Table 3: Intermolecular Reactions of the Chloroethyl Side Chain

| Reaction Type | Reagent | Product |

| Nucleophilic Substitution | Sodium cyanide | 3-(2,6-Difluorophenyl)propanenitrile |

| Nucleophilic Substitution | Sodium azide (B81097) | 1-(2-Azidoethyl)-2,6-difluorobenzene |

| Elimination | Potassium tert-butoxide | 1,3-Difluoro-2-vinylbenzene |

Catalytic Transformations and Mechanistic Insights

Catalytic processes can be employed to effect various transformations of 1-(2-Chloroethyl)-2,6-difluorobenzene. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be used to form new carbon-carbon bonds at the aromatic ring by displacing one of the fluorine atoms, although C-F bond activation is generally challenging.

Mechanistic studies of these reactions would likely involve the investigation of reaction intermediates, such as the Meisenheimer complex in SNAr reactions or the sigma complex in EAS reactions. Computational studies could provide further insights into the transition states and reaction pathways, helping to rationalize the observed regioselectivity and reactivity.

Kinetic Studies of Chemical Transformations

Kinetic studies are essential for understanding the reaction mechanisms and optimizing reaction conditions. For the nucleophilic aromatic substitution of 1-(2-Chloroethyl)-2,6-difluorobenzene, kinetic experiments would likely show a second-order rate law, consistent with a bimolecular addition-elimination mechanism. The rate constant would be influenced by the concentration of both the substrate and the nucleophile.

For the elimination reaction of the chloroethyl side chain, kinetic studies would help to distinguish between E1 and E2 mechanisms. An E2 reaction would exhibit second-order kinetics, with the rate depending on the concentrations of both the substrate and the base. The study of kinetic isotope effects, by replacing the hydrogen atoms on the carbon adjacent to the chlorine with deuterium, could provide further evidence for the concerted nature of the E2 mechanism.

Surface Interactions and Chemisorption Studies

[Content not available due to lack of specific research on 1-(2-Chloroethyl)-2,6-difluorobenzene.]

Derivatization and Synthesis of Advanced Analogs of 1 2 Chloroethyl 2,6 Difluorobenzene

Synthesis of Organometallic Derivatives and Complexes

The transformation of aryl halides into organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of 1-(2-chloroethyl)-2,6-difluorobenzene, the generation of organometallic derivatives primarily involves the aromatic carbon-halogen bond, though the reactivity of the chloroethyl moiety must also be considered.

Grignard Reagents: The formation of a Grignard reagent from an aryl halide and magnesium metal is a well-established method. While specific studies on 1-(2-chloroethyl)-2,6-difluorobenzene are not extensively detailed, the general principles of Grignard reagent formation would apply. The reaction would likely proceed by reacting the parent compound with magnesium turnings in an etheral solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. A key consideration would be the potential for intramolecular reaction or polymerization initiated by the Grignard reagent attacking the chloroethyl side chain of another molecule.

Organolithium Reagents: Direct lithiation or halogen-metal exchange can also be employed to generate highly reactive organolithium species. Treatment of 1-(2-chloroethyl)-2,6-difluorobenzene with a strong organolithium base, such as n-butyllithium, at low temperatures could facilitate halogen-metal exchange or direct deprotonation at a position ortho to the fluorine atoms. The choice of solvent and temperature is critical to control the regioselectivity and prevent unwanted side reactions. These organolithium intermediates are powerful nucleophiles for subsequent reactions.

Once formed, these organometallic derivatives can be used to synthesize a variety of complexes through transmetalation with other metal salts (e.g., zinc, copper, palladium), opening avenues for cross-coupling reactions and the construction of more intricate molecular frameworks.

Formation of Heterocyclic Ring Systems Incorporating Fluoroaryl and Chloroethyl Moieties

The dual functionality of 1-(2-chloroethyl)-2,6-difluorobenzene provides a unique opportunity for the synthesis of novel heterocyclic compounds. Intramolecular cyclization reactions can be designed to incorporate both the fluoroaryl ring and the chloroethyl side chain into a new ring system.

Synthesis of Nitrogen-Containing Heterocycles: The chloroethyl group is an excellent electrophile for nucleophilic substitution reactions. By reacting 1-(2-chloroethyl)-2,6-difluorobenzene with a primary amine, a secondary amine intermediate is formed. Subsequent intramolecular cyclization, such as a Friedel-Crafts-type reaction, could lead to the formation of fluorinated tetrahydroquinoline analogs. The conditions for such cyclizations would likely require a Lewis acid catalyst to activate the aromatic ring.

Synthesis of Oxygen and Sulfur-Containing Heterocycles: Similarly, reaction with nucleophiles such as sodium hydroxide (B78521) or sodium sulfide (B99878) would yield alcohol or thiol intermediates, respectively. These intermediates could then undergo intramolecular cyclization to form fluorinated chromane (B1220400) or thiochromane derivatives. For example, an intramolecular Williamson ether synthesis could be employed by deprotonating the alcohol intermediate to form an alkoxide, which would then displace the ortho-fluorine atom via nucleophilic aromatic substitution.

The following table summarizes potential heterocyclic systems that could be synthesized from 1-(2-chloroethyl)-2,6-difluorobenzene:

| Nucleophile | Intermediate | Heterocyclic Product |

| Primary Amine (R-NH₂) | N-(2-(2,6-difluorophenyl)ethyl)amine | Fluorinated Tetrahydroquinoline analog |

| Sodium Hydroxide (NaOH) | 2-(2,6-difluorophenyl)ethanol (B575222) | Fluorinated Chromane analog |

| Sodium Sulfide (Na₂S) | 2-(2,6-difluorophenyl)ethanethiol | Fluorinated Thiochromane analog |

Strategies for Introducing Complex Substituents and Functional Groups

Beyond cyclization reactions, the strategic introduction of diverse substituents and functional groups onto the 1-(2-chloroethyl)-2,6-difluorobenzene core can lead to a wide array of novel compounds with potentially interesting properties.

Functionalization of the Aromatic Ring: The difluorinated benzene (B151609) ring can undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and could lead to mixtures of isomers. A more controlled approach would be directed ortho-metalation, where a directing group is first installed, followed by deprotonation ortho to the directing group with a strong base and subsequent reaction with an electrophile.

Modification of the Chloroethyl Side Chain: The chloroethyl group offers a handle for numerous transformations. Nucleophilic substitution of the chloride with a variety of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) can introduce a wide range of functional groups. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can then be reduced to an amine or used in click chemistry reactions.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. For 1-(2-chloroethyl)-2,6-difluorobenzene, stereocenters can be introduced at the carbon atom alpha to the aromatic ring or on the ethyl side chain.

Asymmetric Synthesis: One approach to chiral analogs is through asymmetric synthesis. For instance, a prochiral ketone precursor could be asymmetrically reduced to a chiral alcohol using a chiral reducing agent such as a CBS catalyst or a chiral borane. This chiral alcohol could then be converted to the corresponding chiral chloroethyl derivative.

Chiral Resolution: Alternatively, a racemic mixture of a derivatized analog could be resolved into its constituent enantiomers. This can be achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, is another powerful technique. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol derived from 1-(2-chloroethyl)-2,6-difluorobenzene, allowing for the separation of the acylated and unreacted enantiomers.

The following table outlines some potential strategies for stereoselective synthesis:

| Strategy | Description | Potential Chiral Product |

| Asymmetric Reduction | Reduction of a 2,6-difluorophenacyl halide with a chiral reducing agent. | Chiral 1-(2-chloro-1-hydroxyethyl)-2,6-difluorobenzene |

| Enzymatic Resolution | Lipase-catalyzed acylation of racemic 2-(2,6-difluorophenyl)ethanol. | Enantiomerically enriched 2-(2,6-difluorophenyl)ethanol and its acetate (B1210297) ester |

Role As a Synthetic Intermediate and Building Block in Chemical Synthesis

Precursor in Fine Chemical Synthesis

There is currently no available information detailing the use of 1-(2-Chloroethyl)-2,6-difluorobenzene as a precursor in fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis often involves multi-step processes. While the structural motifs present in 1-(2-Chloroethyl)-2,6-difluorobenzene, namely the 2,6-difluorophenyl group and the chloroethyl chain, are found in various fine chemicals, the specific utility of this compound as a starting material is not documented.

Application in the Construction of Functionalized Aromatic Systems

The application of 1-(2-Chloroethyl)-2,6-difluorobenzene in the construction of functionalized aromatic systems has not been described in the accessible scientific literature. In theory, the chloroethyl group could be used for alkylation reactions, and the difluorobenzene ring could undergo further substitution reactions. However, no specific examples or methodologies involving this compound have been reported.

Utility in Multistep Organic Transformations and Convergent Synthesis

There is no documented evidence of 1-(2-Chloroethyl)-2,6-difluorobenzene being utilized in multistep organic transformations or convergent synthesis strategies. Such synthetic routes involve the sequential modification of a molecule or the assembly of a final product from several independently synthesized fragments. The absence of this compound in the literature suggests it is not a common intermediate for these complex syntheses.

Development of Novel Synthetic Pathways Utilizing the Compound as a Key Synthon

No novel synthetic pathways have been reported that utilize 1-(2-Chloroethyl)-2,6-difluorobenzene as a key synthon. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. The lack of research focused on this compound indicates that its potential as a unique building block for new synthetic routes has not been explored or at least has not been published in the public domain.

Emerging Research Directions and Future Perspectives for 1 2 Chloroethyl 2,6 Difluorobenzene

Exploration of Novel Reaction Methodologies and Conditions

The reactivity of 1-(2-Chloroethyl)-2,6-difluorobenzene is largely dictated by its two key functional components: the chloroethyl side chain and the difluorinated benzene (B151609) ring. Future research is anticipated to heavily focus on leveraging these sites for novel chemical transformations.

The chloroethyl group is a versatile handle for nucleophilic substitution reactions. Established methods for the conversion of alkyl halides to other functional groups can be readily applied. However, emerging research is likely to explore more sophisticated and selective transformations. For instance, the development of catalytic systems for cross-coupling reactions at the sp³-hybridized carbon of the chloroethyl group could open new avenues for carbon-carbon and carbon-heteroatom bond formation.

The 2,6-difluorobenzene moiety presents a unique electronic landscape. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards traditional electrophilic aromatic substitution (EAS). libretexts.org However, this deactivation can be overcome by harsh reaction conditions or the use of highly reactive electrophiles. More promisingly, the fluorine substituents make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.govnih.gov Future studies will likely investigate the regioselectivity of SNAr reactions, exploring how the chloroethyl group influences the substitution pattern. researchgate.net

Furthermore, the field of C-H activation offers exciting prospects for the direct functionalization of the aromatic ring. ethernet.edu.etethz.ch Transition-metal catalyzed C-H functionalization could enable the introduction of a wide range of substituents at the positions not occupied by fluorine atoms, providing access to a diverse library of polysubstituted benzene derivatives. sciencedaily.comasianscientist.com

A summary of potential reaction methodologies is presented in the table below:

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Products |

| Nucleophilic Substitution | Chloroethyl group | Amines, alkoxides, thiolates, carbanions | Ethers, thioethers, amines, alkylated compounds |

| Cross-Coupling | Chloroethyl group | Organometallic reagents (e.g., Grignard, organozinc), transition metal catalysts (e.g., Pd, Ni) | Arylated or alkenylated derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic ring | Strong nucleophiles (e.g., alkoxides, amines) | Substituted difluorobenzene derivatives |

| C-H Activation | Aromatic ring | Transition metal catalysts (e.g., Pd, Rh, Ir) | Directly functionalized aromatic derivatives |

Advanced Computational Modeling for Predictive Chemistry and Reactivity

Computational chemistry is poised to play a pivotal role in elucidating the reactivity and properties of 1-(2-Chloroethyl)-2,6-difluorobenzene. Density Functional Theory (DFT) and other quantum-chemical methods can be employed to predict various molecular properties and reaction pathways. nih.gov

Key areas for computational investigation include:

Reaction Mechanism and Regioselectivity: Theoretical studies can model the transition states and intermediates of potential reactions, such as SNAr and C-H activation, to predict the most likely products and optimize reaction conditions. researchgate.net For instance, computational analysis can determine whether nucleophilic attack is more favorable at the carbon bearing a fluorine atom or at an unsubstituted position.

Spectroscopic and Electronic Properties: Calculations can predict spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of new derivatives. Furthermore, understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the compound's potential as an electronic material. nih.gov

Conformational Analysis: The flexibility of the chloroethyl side chain can be studied to understand its preferred conformations and how they might influence reactivity and intermolecular interactions.

The table below outlines potential computational studies and their expected outcomes:

| Computational Method | Area of Study | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction energetics and pathways | Barrier heights, reaction energies, prediction of regioselectivity |

| Time-Dependent DFT (TD-DFT) | Electronic transitions | UV-Vis absorption spectra, insights into photophysical properties |

| Ab initio methods | Molecular properties | Accurate geometries, vibrational frequencies, NMR chemical shifts |

Potential as a Modular Component in Complex Molecule Assembly and Materials Science

The bifunctional nature of 1-(2-Chloroethyl)-2,6-difluorobenzene makes it an attractive building block, or synthon, for the construction of more complex molecules and functional materials.

In medicinal chemistry, the difluorophenyl motif is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. nih.govnih.gov The chloroethyl group provides a convenient point of attachment for incorporating this moiety into larger molecular scaffolds, potentially leading to the discovery of new therapeutic agents. researchgate.net

In materials science, fluorinated aromatic compounds are utilized in the development of polymers and organic electronic materials. researchgate.netresearchgate.netacs.orgacs.org The introduction of fluorine atoms can modulate properties such as solubility, thermal stability, and electronic characteristics. 1-(2-Chloroethyl)-2,6-difluorobenzene could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Green Chemistry Approaches in its Synthesis and Derivatization

Future research will undoubtedly focus on developing more environmentally friendly methods for the synthesis and subsequent reactions of 1-(2-Chloroethyl)-2,6-difluorobenzene. Key principles of green chemistry that could be applied include:

Catalytic Processes: The use of catalytic amounts of reagents, particularly for C-H activation and cross-coupling reactions, is preferable to stoichiometric methods to minimize waste. researchgate.netacs.org

Alternative Solvents: Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, can reduce the reliance on volatile and often toxic organic solvents. royalsocietypublishing.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry.

Energy Efficiency: The use of microwave or ultrasound irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. royalsocietypublishing.org

The development of sustainable synthetic methodologies will be crucial for the wider adoption and application of this versatile chemical compound.

Q & A

Q. How should researchers approach literature reviews to identify prior studies on halogenated benzene derivatives?

- Methodological Answer : Use academic databases (e.g., SciFinder, PubMed) with keywords like "2,6-difluorobenzene derivatives" or "chloroethyl aromatic synthesis." Filter results to exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize journals like Acta Crystallographica for structural data 14 .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution at the chloroethyl group in 1-(2-Chloroethyl)-2,6-difluorobenzene?

- Methodological Answer : Investigate SN2 pathways using kinetic studies with varying nucleophiles (e.g., amines, thiols). Analyze steric effects via computational modeling (DFT) to assess how the 2,6-difluoro substituents influence transition-state geometry. Compare results to nitrobenzene analogs .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into 1-(2-Chloroethyl)-2,6-difluorobenzene for metabolic studies?

- Methodological Answer : Synthesize deuterated derivatives via catalytic H-D exchange under acidic conditions or by using deuterated ethyl chloride precursors. Validate labeling efficiency via mass spectrometry, referencing deuterated toluene methodologies .

Q. What crystallographic methods are suitable for determining the molecular conformation of 1-(2-Chloroethyl)-2,6-difluorobenzene derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction with synchrotron radiation to resolve fluorine and chlorine positions. Use software (e.g., SHELX) for refinement, as demonstrated in triazole-carboxylate analogs .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for halogenated benzene derivatives?

Q. What strategies minimize byproduct formation during the synthesis of 1-(2-Chloroethyl)-2,6-difluorobenzene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.